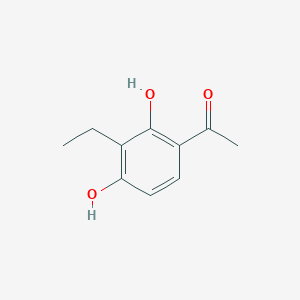

1-(3-Ethyl-2,4-dihydroxyphenyl)ethanone

Description

Contextualization within Phenolic Ketones and Dihydroxyphenyl Derivatives

Phenolic ketones are a class of organic compounds that feature a ketone functional group bonded to a phenol (B47542) ring. These compounds are notable for their utility as intermediates in organic synthesis. batongchemical.com The dihydroxyphenyl moiety, specifically a catechol or resorcinol (B1680541) structure, is a common feature in a variety of biologically active molecules, including natural products and synthetic compounds. Dihydroxyphenyl derivatives have been investigated for their antioxidant properties, which are attributed to the electron-donating nature of the hydroxyl groups. nih.govresearchgate.net The presence of both a ketone and a dihydroxyphenyl group in 1-(3-Ethyl-2,4-dihydroxyphenyl)ethanone suggests its potential as a versatile chemical building block.

Overview of Ethanone (B97240) Scaffold Significance in Chemical and Biological Research

The ethanone scaffold, also known as an acetophenone (B1666503) derivative, is a significant structural motif in medicinal chemistry and materials science. This framework is present in numerous compounds that exhibit a wide range of biological activities, including antimicrobial and antitumor effects. researchgate.net For instance, various substituted 1-(2,4-dihydroxyphenyl) ethanones have been synthesized and evaluated for their in vitro antifungal activities against several phytopathogenic fungi. figshare.com The ethanone group can participate in various chemical reactions, making it a valuable handle for the synthesis of more complex molecules. The arylidene indanone scaffold, which can be synthesized from 1-indanone (B140024) and benzaldehydes, is considered a rigid cousin of chalcones and has been explored for its potential in treating Alzheimer's disease and cancer. rsc.org

Rationale for Comprehensive Academic Investigation of this compound

A comprehensive academic investigation of this compound is warranted due to the promising characteristics of its structural components. The dihydroxyphenyl group suggests potential antioxidant capabilities, similar to other phenolic compounds. nih.gov Furthermore, the ethanone scaffold is a well-established pharmacophore found in many biologically active molecules. beilstein-journals.orgnih.gov The combination of these features in a single molecule, along with the presence of an ethyl group which can influence lipophilicity and steric interactions, makes this compound a compelling candidate for synthesis and biological evaluation. Research into this compound could lead to the discovery of new therapeutic agents or valuable intermediates for organic synthesis. The study of its chemical reactivity, spectroscopic properties, and potential biological activities would contribute to the broader understanding of structure-activity relationships within the phenolic ketone class of compounds.

Compound Properties and Analogs

While detailed experimental data for this compound is limited, the properties of structurally similar compounds can provide valuable insights. The following table summarizes key information for related dihydroxyphenyl ethanone derivatives.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 1-(2,4-Dihydroxyphenyl)ethanone | 89-84-9 | C₈H₈O₃ | 152.15 | Also known as Resacetophenone; a common intermediate in organic synthesis. nist.gov |

| 1-(3,4-Dihydroxyphenyl)ethanone | 1197-09-7 | C₈H₈O₃ | 152.15 | A catechol derivative with potential for antioxidant activity. srisyn.com |

| 1-(3,5-Dihydroxyphenyl)ethanone | 51863-60-6 | C₈H₈O₃ | 152.15 | A resorcinol derivative. bldpharm.com |

| 1-(3-Allyl-2,4-dihydroxyphenyl)ethanone | 38987-00-7 | C₁₁H₁₂O₃ | 192.21 | An allyl-substituted analog, which may exhibit different reactivity and biological activity due to the double bond. cymitquimica.com |

| 1-(4-Ethylphenyl)ethanone | 937-30-4 | C₁₀H₁₂O | 148.20 | An analog lacking the hydroxyl groups, useful for comparative studies on the role of the phenolic moieties. nist.gov |

Structure

3D Structure

Properties

CAS No. |

111224-13-6 |

|---|---|

Molecular Formula |

C10H12O3 |

Molecular Weight |

180.20 g/mol |

IUPAC Name |

1-(3-ethyl-2,4-dihydroxyphenyl)ethanone |

InChI |

InChI=1S/C10H12O3/c1-3-7-9(12)5-4-8(6(2)11)10(7)13/h4-5,12-13H,3H2,1-2H3 |

InChI Key |

WRLYGDRGLRWENL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1O)C(=O)C)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Ethyl 2,4 Dihydroxyphenyl Ethanone

Strategic Approaches to the 2,4-Dihydroxyphenyl Ethanone (B97240) Core

The initial and critical phase in the synthesis of the target compound is the construction of the 2,4-dihydroxyacetophenone skeleton. This is typically achieved through electrophilic aromatic substitution on a resorcinol (B1680541) framework.

Friedel-Crafts Acylation Strategies and Variations

Friedel-Crafts acylation is a cornerstone method for the synthesis of aryl ketones. wikipedia.org In the context of producing 2,4-dihydroxyacetophenone, this reaction involves the acylation of resorcinol. semanticscholar.org The reaction typically employs an acylating agent, such as acetic anhydride (B1165640) or acetyl chloride, in the presence of a Lewis acid catalyst. jocpr.com Common Lewis acids for this purpose include aluminum chloride (AlCl₃), boron trifluoride (BF₃), and zinc chloride (ZnCl₂). semanticscholar.orgjocpr.com

A significant variation of this strategy is the Fries rearrangement. jocpr.com This reaction involves the rearrangement of an aryl ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. jocpr.comnih.gov For the synthesis of 2,4-dihydroxyacetophenone, resorcinol diacetate can be subjected to a Fries rearrangement. The choice of catalyst and reaction conditions can influence the ratio of ortho and para isomers formed. researchgate.net Recent advancements have explored more environmentally friendly catalysts, such as p-toluenesulfonic acid (PTSA), and mechanochemical approaches to improve efficiency and reduce solvent waste. jocpr.comchemrxiv.org

| Method | Starting Material | Acylating Agent | Catalyst | Solvent | Typical Yield (%) |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | Resorcinol | Acetic Acid | ZnCl₂ | None | ~90% |

| Friedel-Crafts Acylation | Resorcinol | Acetyl Chloride | AlCl₃ | Nitrobenzene | Variable |

| Fries Rearrangement | Phenyl Acetate | - | AlCl₃ | None | High conversion |

| Green Fries Rearrangement | Phenyl Acetate | - | p-Toluenesulfonic acid (PTSA) | Solvent-free | ~98% conversion |

Multi-step Synthesis from Precursor Molecules

Multi-step syntheses provide an alternative route to the 2,4-dihydroxyphenyl ethanone core, often allowing for greater control over the substitution pattern. A common strategy involves the use of protecting groups to temporarily block the reactive hydroxyl groups of resorcinol, thereby directing the acylation to the desired position.

For instance, the hydroxyl groups of resorcinol can be converted to methoxy (B1213986) groups to form 1,3-dimethoxybenzene. This protected precursor can then undergo Friedel-Crafts acylation. The resulting 1-(2,4-dimethoxyphenyl)ethanone can subsequently be deprotected by cleaving the ether linkages, typically with a strong acid like hydrobromic acid, to yield 2,4-dihydroxyacetophenone. This multi-step approach, while longer, can sometimes offer cleaner reactions and easier purification. prepchem.com

Regioselective Introduction of the Ethyl Group at Position 3

The introduction of an ethyl group at the C-3 position of the 2,4-dihydroxyacetophenone ring is a challenging step due to the directing effects of the existing hydroxyl and acetyl groups. Both groups are ortho-, para-directing, which would favor substitution at the C-5 position. Therefore, specialized strategies are required to achieve the desired regioselectivity.

Alkylation Reactions in Directed Synthesis

Direct Friedel-Crafts alkylation of 2,4-dihydroxyacetophenone is generally not a viable method for introducing an ethyl group at the C-3 position due to poor regioselectivity and the potential for O-alkylation. nih.govdigitellinc.comnih.gov Studies on the alkylation of 2,4-dihydroxyacetophenones have shown a strong preference for alkylation at the 4-hydroxyl group. nih.govresearchgate.net

A more controlled approach would involve a directed synthesis. This could potentially be achieved through an ortho-metalation strategy. The hydroxyl groups of 2,4-dihydroxyacetophenone would first need to be protected, for example, as methoxy or benzyloxy ethers. One of the protected groups could then be used to direct lithiation to the adjacent C-3 position using a strong base like n-butyllithium. The resulting aryllithium species could then be quenched with an electrophilic ethylating agent, such as ethyl iodide or diethyl sulfate (B86663), to introduce the ethyl group at the desired position. A final deprotection step would yield 1-(3-Ethyl-2,4-dihydroxyphenyl)ethanone.

Functional Group Interconversion Strategies

Functional group interconversion offers another theoretical pathway for the introduction of the ethyl group. This multi-step process would involve first installing a different functional group at the C-3 position, which can then be converted into an ethyl group.

One hypothetical route could begin with the introduction of a bromine atom at the C-3 position of a protected 2,4-dihydroxyacetophenone derivative. This could be followed by a metal-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, with an appropriate ethyl-containing organometallic reagent. Alternatively, a formyl group could be introduced at the C-3 position, followed by a Wittig reaction with ethyltriphenylphosphonium bromide to form a vinyl group, which could then be reduced to an ethyl group. Such multi-step sequences, while complex, can provide a high degree of regiocontrol.

Optimization of Reaction Parameters for High Purity and Yield

Achieving high purity and yield in the synthesis of this compound requires careful optimization of various reaction parameters at each synthetic step. researchgate.net Key parameters that are often adjusted include temperature, reaction time, catalyst loading, and solvent choice.

For the initial Friedel-Crafts acylation or Fries rearrangement, the choice and amount of Lewis acid catalyst are critical. researchgate.net Using a stoichiometric amount of catalyst is often necessary as the product can form a complex with the catalyst. wikipedia.org The reaction temperature can also significantly influence the outcome, with higher temperatures sometimes leading to the formation of undesired side products. researchgate.net

In the regioselective ethylation step, the choice of protecting group, the base used for metalation, and the reaction temperature are all crucial for directing the substitution to the C-3 position and preventing side reactions. The purification of the final product would likely involve techniques such as column chromatography to separate the desired isomer from any unreacted starting materials or regioisomeric byproducts.

| Parameter | Effect on Reaction | Optimization Strategy |

|---|---|---|

| Temperature | Affects reaction rate and selectivity. Higher temperatures can lead to side products. | Screen a range of temperatures to find the optimal balance between reaction rate and purity. |

| Catalyst Loading | Impacts reaction efficiency. Insufficient catalyst can lead to incomplete conversion. | Vary the molar ratio of the catalyst to the substrate to determine the minimum amount required for full conversion. |

| Reaction Time | Determines the extent of product formation. Prolonged times can lead to decomposition. | Monitor the reaction progress over time using techniques like TLC or GC to identify the optimal duration. |

| Solvent | Influences solubility of reagents and can affect reaction pathways. | Test a variety of solvents with different polarities to find one that maximizes yield and minimizes byproducts. |

Innovative and Sustainable Synthetic Techniques for Production

The drive towards green chemistry has spurred the development of novel methodologies for the synthesis of aryl ketones. These techniques aim to minimize environmental impact by replacing hazardous catalysts, employing safer solvents, and improving energy efficiency.

Green Catalysis in Friedel-Crafts Acylation

The traditional Friedel-Crafts acylation, a cornerstone of C-C bond formation on aromatic rings, typically requires stoichiometric or excess amounts of Lewis acid catalysts like aluminum chloride (AlCl₃). wikipedia.orgsigmaaldrich.com These catalysts are corrosive, moisture-sensitive, and generate significant acidic waste during aqueous workup. organic-chemistry.org Innovative approaches focus on replacing AlCl₃ with more sustainable alternatives.

Solid Acid Catalysts: Heterogeneous catalysts such as zeolites and metal oxides (e.g., Zinc Oxide) offer significant advantages. organic-chemistry.org They are easily separable from the reaction mixture, reusable, and often less corrosive, simplifying the purification process and reducing waste. organic-chemistry.org

Ionic Liquids: Ionic liquids can serve as both solvent and catalyst, providing a non-volatile medium for the reaction. sigmaaldrich.com Systems like indium triflate in 1-isobutyl-3-methylimidazolium dihydrogen phosphate (B84403) have been shown to efficiently catalyze the acylation of aromatic compounds. sigmaaldrich.com

Brønsted Acids: Strong Brønsted acids like methanesulfonic acid are considered more environmentally friendly catalysts and have been successfully used for Friedel-Crafts acylations, sometimes in solvent-free conditions on a graphite (B72142) surface. organic-chemistry.orgorganic-chemistry.org

The application of these green catalysts to the acylation of 2-ethylresorcinol (B1352941) with an acetylating agent (like acetic anhydride or acetyl chloride) represents a plausible sustainable route to this compound.

Modified Fries Rearrangement

The Fries rearrangement is a powerful method for converting phenolic esters into hydroxy aryl ketones. wikipedia.org Like the Friedel-Crafts reaction, its classical execution relies on strong Lewis acids. wikipedia.org Sustainable modifications seek to circumvent this requirement.

Photo-Fries Rearrangement: This variant uses UV light to induce the rearrangement of the acyl group from the phenolic ester to the aromatic ring via a radical mechanism. wikipedia.org This method completely avoids the need for a Lewis acid catalyst, though reaction yields can sometimes be lower than in the thermal version. wikipedia.org

Anionic Fries Rearrangement: This technique employs a strong base to facilitate an ortho-directed rearrangement. wikipedia.org It offers an alternative pathway that avoids the issues associated with acidic catalysts.

Eco-friendly Acid Catalysts: As with acylation, strong acids like methanesulfonic acid can be used as a greener alternative to traditional Lewis acids for promoting the rearrangement. organic-chemistry.org

For the target molecule, 2-ethylresorcinol diacetate could be synthesized and subsequently subjected to these innovative rearrangement conditions to yield this compound, with regioselectivity potentially influenced by the chosen method.

Advances in the Hoesch Reaction

The Hoesch (or Houben-Hoesch) reaction is particularly well-suited for synthesizing hydroxyaryl ketones from electron-rich phenols and nitriles. wikipedia.orgbncollegebgp.ac.in It typically uses hydrogen chloride and a Lewis acid catalyst. wikipedia.org While less information is available on "green" modifications of the Hoesch reaction compared to the Friedel-Crafts reaction, the principles of sustainable chemistry can be applied. Innovations could include:

Catalyst Optimization: Investigating alternative, recyclable Lewis acids or solid acid catalysts to replace zinc chloride or aluminum chloride.

Solvent Substitution: Replacing traditional ethereal solvents with greener alternatives.

Flow Chemistry: Performing the reaction in a continuous flow reactor could offer improved safety, efficiency, and scalability. Continuous processing allows for precise control over reaction parameters and minimizes the volume of hazardous reagents at any given time.

A theoretical sustainable synthesis would involve the reaction of 2-ethylresorcinol with acetonitrile (B52724) under optimized, greener Hoesch conditions.

The following table summarizes these innovative and sustainable approaches as they could be applied to the synthesis of this compound.

| Method | Starting Materials | Key Innovation/Sustainable Aspect | Potential Advantages | Reference |

|---|---|---|---|---|

| Green Friedel-Crafts Acylation | 2-Ethylresorcinol + Acetic Anhydride/Acetyl Chloride | Use of solid acid catalysts (e.g., ZnO, zeolites) or greener Brønsted acids (methanesulfonic acid) instead of AlCl₃. | Catalyst reusability, reduced corrosive waste, simplified workup. | organic-chemistry.orgorganic-chemistry.org |

| Photo-Fries Rearrangement | 2-Ethylresorcinol diacetate | Photochemical reaction (UV light) that avoids Lewis acid catalysts entirely. | Eliminates catalyst-related waste, mild reaction conditions. | wikipedia.org |

| Anionic Fries Rearrangement | 2-Ethylresorcinol diacetate | Base-mediated reaction, offering an alternative to acid catalysis. | Avoids corrosive Lewis acids, potentially high ortho-selectivity. | wikipedia.org |

| Optimized Hoesch Reaction | 2-Ethylresorcinol + Acetonitrile | Use of recyclable catalysts, greener solvents, or implementation in a continuous flow system. | Improved safety, efficiency, scalability, and resource management. | wikipedia.orgbncollegebgp.ac.in |

Advanced Spectroscopic and Structural Elucidation of 1 3 Ethyl 2,4 Dihydroxyphenyl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Through a combination of one-dimensional and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals for 1-(3-Ethyl-2,4-dihydroxyphenyl)ethanone can be achieved.

High-Resolution Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons in the molecule. For this compound, the spectrum is predicted to show distinct signals corresponding to the aromatic protons, the ethyl group, the acetyl group, and the hydroxyl groups.

The aromatic region is expected to feature two signals for the protons on the benzene (B151609) ring. These protons, being in different chemical environments, will appear as doublets due to coupling with each other. The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂) protons, coupled to the three methyl protons, and a triplet for the methyl (-CH₃) protons, coupled to the two methylene protons. The acetyl methyl group is expected to appear as a sharp singlet, as it has no adjacent protons to couple with. The two hydroxyl (-OH) protons will likely appear as broad singlets, and their chemical shift can be variable depending on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5 | ~6.4 | d | ~8.5 | 1H |

| H-6 | ~7.6 | d | ~8.5 | 1H |

| -COCH₃ | ~2.5 | s | - | 3H |

| -CH₂CH₃ | ~2.7 | q | ~7.5 | 2H |

| -CH₂CH₃ | ~1.2 | t | ~7.5 | 3H |

| 2-OH | ~12.5 (variable) | s | - | 1H |

| 4-OH | ~5.0-6.0 (variable) | s | - | 1H |

Note: Predicted values are based on standard chemical shift tables and data from analogous compounds. s = singlet, d = doublet, t = triplet, q = quartet.

Carbon-13 (¹³C) NMR Chemical Shift Assignments and DEPT Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound is predicted to show ten distinct signals, corresponding to the ten carbon atoms in the structure. The chemical shifts are influenced by the electronic effects of the substituents (hydroxyl, ethyl, and acetyl groups). The carbonyl carbon of the acetyl group is expected to be the most downfield signal.

A Distortionless Enhancement by Polarization Transfer (DEPT) analysis would be employed to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. utah.edu A DEPT-135 experiment, for example, would show positive signals for CH₃ and CH groups, and negative signals for CH₂ groups, while quaternary carbons would be absent. This information is invaluable for confirming the carbon assignments. utah.edu

Table 2: Predicted ¹³C NMR and DEPT-135 Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 |

| C=O | ~204 | Absent |

| C-1 | ~114 | Absent |

| C-2 | ~165 | Absent |

| C-3 | ~120 | Absent |

| C-4 | ~162 | Absent |

| C-5 | ~108 | Positive (CH) |

| C-6 | ~132 | Positive (CH) |

| -COCH₃ | ~26 | Positive (CH₃) |

| -CH₂CH₃ | ~22 | Negative (CH₂) |

| -CH₂CH₃ | ~14 | Positive (CH₃) |

Note: Predicted values are based on established substituent effects on aromatic systems.

Elucidation of Connectivities and Spatial Orientations via Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for establishing the complete bonding network of the molecule. youtube.comtamu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. sdsu.edu For this compound, key correlations (cross-peaks) would be observed between the aromatic protons H-5 and H-6, and between the methylene and methyl protons of the ethyl group. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom it is directly attached to. sdsu.edu This allows for the unambiguous assignment of protonated carbons by linking the data from the ¹H and ¹³C NMR spectra. For example, the proton signal at ~7.6 ppm would correlate with the carbon signal at ~132 ppm, assigning both to the C-6/H-6 pair.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range couplings between protons and carbons over two to three bonds. sdsu.edu It is crucial for connecting the molecular fragments and assigning quaternary carbons. Key HMBC correlations would include:

The acetyl protons (-COCH₃) to the carbonyl carbon (C=O) and the aromatic carbon C-1.

The methylene protons of the ethyl group to the aromatic carbons C-2, C-3, and C-4.

The aromatic proton H-6 to carbons C-1, C-2, and C-4.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.com

The IR spectrum of this compound is expected to be dominated by a strong, broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching of the hydrogen-bonded hydroxyl groups. A sharp, strong peak around 1640-1630 cm⁻¹ would be characteristic of the C=O stretch of the ketone, with its frequency lowered due to conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group. Other significant bands would include C-H stretches for both aromatic and aliphatic groups, C=C aromatic ring stretches, and C-O stretches. mdpi.com

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch | Phenolic -OH | 3400 - 3200 | Strong, Broad |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C-H Stretch | Aliphatic (Ethyl, Acetyl) | 2980 - 2850 | Medium |

| C=O Stretch | Ketone (Aryl) | 1640 - 1630 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Strong |

| C-O Stretch | Phenolic | 1280 - 1180 | Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. asdlib.org For this compound (molecular formula C₁₀H₁₂O₃), the molecular weight is 180.20 g/mol .

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺˙) at m/z = 180. The most prominent fragmentation pathway for acetophenones is typically the loss of the acetyl methyl group (•CH₃), a process known as alpha-cleavage. asdlib.org This would result in a highly stable acylium ion at m/z = 165 ([M-15]⁺), which would likely be the base peak in the spectrum. Other potential fragmentations could involve the loss of the entire acetyl group ([M-43]⁺) or cleavages associated with the ethyl side chain.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous confirmation of the elemental composition, C₁₀H₁₂O₃.

Table 4: Predicted Mass Spectral Fragmentation Data for this compound

| m/z | Ion Formula | Identity |

| 180 | [C₁₀H₁₂O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 165 | [C₉H₉O₃]⁺ | [M - CH₃]⁺ (Base Peak) |

| 151 | [C₉H₁₁O₂]⁺ | [M - C₂H₅]⁺ |

| 137 | [C₈H₉O₂]⁺ | [M - COCH₃]⁺ |

X-ray Crystallography: Insights into Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While a specific crystal structure for this compound is not publicly available, its solid-state architecture can be predicted based on related dihydroxyphenyl derivatives. researchgate.netnih.gov

The molecule would feature a planar benzene ring. The key structural determinants in the crystal lattice would be intermolecular hydrogen bonds. The two hydroxyl groups and the carbonyl oxygen atom are all capable of acting as hydrogen bond donors or acceptors. It is highly probable that strong O-H···O=C and O-H···O-H hydrogen bonds would link adjacent molecules, forming complex supramolecular structures such as dimers, chains, or sheets. researchgate.net These interactions govern the packing of the molecules in the crystal, influencing physical properties like melting point and solubility. Additionally, weak C-H···π interactions could further stabilize the crystal packing. researchgate.net

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a pivotal analytical technique for the characterization of chromophoric systems within a molecule. For this compound, this method provides significant insights into the electronic transitions associated with its substituted aromatic ring and carbonyl group. The absorption of ultraviolet and visible light by the molecule promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's specific arrangement of atoms and electrons, particularly the conjugated π-system.

The primary chromophore in this compound is the 2,4-dihydroxyacetophenone moiety. This system consists of a benzene ring substituted with two hydroxyl (-OH) groups and an acetyl (-COCH₃) group. These substituents significantly influence the electronic absorption profile of the benzene ring. The hydroxyl groups act as powerful auxochromes, which are groups that, when attached to a chromophore, modify the wavelength and intensity of the absorption maximum. Specifically, the lone pairs of electrons on the oxygen atoms of the hydroxyl groups can delocalize into the aromatic π-system, extending the conjugation and thereby affecting the energy of the electronic transitions. The acetyl group also contains a carbonyl chromophore (C=O) which has its own characteristic absorptions.

The UV spectrum of such compounds typically displays multiple absorption bands, which are assigned to different electronic transitions. The most common transitions are π → π* and n → π. The π → π transitions, which are generally of high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions are of lower intensity and involve the excitation of a non-bonding electron (from the oxygen of the carbonyl or hydroxyl groups) to a π* antibonding orbital.

In the case of the parent compound, 2-hydroxyacetophenone, characteristic absorption maxima (λmax) are observed at approximately 248 nm and 325 nm. nih.gov The introduction of a second hydroxyl group at the 4-position, as in 2,4-dihydroxyacetophenone, is expected to cause a shift in these absorption bands. The presence of the ethyl group at the 3-position in this compound is an alkyl substitution. Alkyl groups are known to cause a small bathochromic (red) shift, which is a shift to longer wavelengths. ucla.edu This is due to hyperconjugation, which has a minor electron-donating effect.

The expected UV-Vis absorption data for this compound, based on its structural similarity to other substituted acetophenones, can be summarized as follows:

| Wavelength (λmax) | Type of Transition | Associated Chromophore |

| ~250-260 nm | π → π | Benzene Ring System |

| ~280-290 nm | π → π | Benzene Ring System |

| ~330-340 nm | n → π* | Carbonyl Group |

Note: The values in this table are estimations based on the analysis of structurally similar compounds and the known effects of substituents on UV-Vis spectra. Actual experimental values may vary depending on the solvent and other experimental conditions.

The analysis of the UV-Vis spectrum is crucial for confirming the presence of the substituted acetophenone (B1666503) chromophore. Solvent polarity can also influence the position of the absorption bands. For instance, n → π* transitions typically undergo a hypsochromic (blue) shift to shorter wavelengths in polar solvents, as the non-bonding electrons are stabilized by hydrogen bonding with the solvent molecules. wikipedia.org Conversely, π → π* transitions often experience a bathochromic shift in polar solvents. wikipedia.org A detailed study of these solvent effects can provide further information about the nature of the electronic transitions and the molecular structure.

Chemical Reactivity and Transformation Studies of 1 3 Ethyl 2,4 Dihydroxyphenyl Ethanone

Reactivity at the Phenolic Hydroxyl Groups (e.g., Esterification, Etherification)

The hydroxyl groups at the C2 and C4 positions of the phenyl ring are nucleophilic and exhibit typical phenolic reactivity. Their acidity and nucleophilicity can be exploited in several common transformations.

Esterification: The phenolic hydroxyl groups can be converted to esters through reaction with carboxylic acids or their derivatives. One common method is the Fischer-Speier esterification, which involves reacting the phenol (B47542) with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, and often an excess of the alcohol or removal of water is required to drive it to completion. masterorganicchemistry.com Alternatively, more reactive acylating agents like acyl chlorides or anhydrides can be used, typically in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the acidic byproduct.

Etherification: Ether derivatives can be readily synthesized, most commonly via the Williamson ether synthesis. This method involves the deprotonation of the phenolic hydroxyl groups with a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to form the more nucleophilic phenoxide ions. These ions then undergo nucleophilic substitution with an alkyl halide (e.g., methyl iodide, ethyl bromide) or other alkylating agents like dimethyl sulfate (B86663) to yield the corresponding ether. guidechem.com Studies on the related compound 2,4-dihydroxyacetophenone have shown successful methylation using dimethyl sulfate in acetone. researchgate.net Due to the different acidic nature and steric environment of the two hydroxyl groups, selective mono-etherification at one position over the other may be achievable by carefully controlling reaction conditions.

| Reaction Type | Reagent | Conditions | Product Type |

| Esterification | Acetic Anhydride (B1165640) | Pyridine, Room Temp. | Diacetate Ester |

| Esterification | Benzoyl Chloride | NaOH (aq), Room Temp. | Dibenzoate Ester |

| Etherification | Methyl Iodide | K₂CO₃, Acetone, Reflux | Dimethyl Ether |

| Etherification | Ethyl Bromide | K₂CO₃, DMF, Heat | Diethyl Ether |

Transformations Involving the Ethanone (B97240) Carbonyl Moiety (e.g., Condensation Reactions, Reductions)

The ethanone side chain features a reactive carbonyl group and acidic α-protons on the methyl group, enabling a variety of transformations.

Condensation Reactions: The carbonyl group of 1-(3-Ethyl-2,4-dihydroxyphenyl)ethanone can undergo condensation reactions with primary amines to form Schiff bases (imines). A notable example of this type of reaction is the condensation with hydrazine (B178648) hydrate, which first forms a hydrazone. nih.gov This intermediate can then react with various substituted aldehydes to produce bis-Schiff bases. nih.gov

Furthermore, the acidic α-hydrogens of the ethanone's methyl group facilitate base- or acid-catalyzed aldol-type condensation reactions. The Claisen-Schmidt condensation, which involves the reaction with aromatic aldehydes in the presence of an acid or base, is a primary route for synthesizing chalcones (1,3-diaryl-2-propen-1-ones). jocpr.com Research on the parent compound 2,4-dihydroxyacetophenone demonstrates that it readily reacts with various benzaldehydes using catalysts like SOCl₂/EtOH to produce a diverse range of chalcone (B49325) derivatives. jocpr.com

| Reaction Type | Reagent | Catalyst | Product Class |

| Schiff Base Formation | Hydrazine Hydrate | Reflux | Hydrazone nih.gov |

| Claisen-Schmidt Condensation | 4-Hydroxybenzaldehyde | SOCl₂ / EtOH | Chalcone jocpr.com |

| Claisen-Schmidt Condensation | 2-Chlorobenzaldehyde | SOCl₂ / EtOH | Chalcone jocpr.com |

| Biginelli Reaction | Aromatic Aldehyde, Urea | Acid | Dihydropyrimidinone nih.gov |

Reductions: The ketone functional group can be readily reduced to a secondary alcohol. Common laboratory reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and the more powerful lithium aluminum hydride (LiAlH₄). chemguide.co.ukharvard.edu NaBH₄ is often preferred due to its milder nature and compatibility with protic solvents like ethanol (B145695), selectively reducing aldehydes and ketones. LiAlH₄ is a much stronger, non-selective reducing agent that would also reduce any ester groups if present. harvard.edu

For complete reduction of the carbonyl group to a methylene (B1212753) group (-CH₂-), harsher methods are required. The Wolff-Kishner reduction (using hydrazine and a strong base at high temperatures) or the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) can be employed. The choice between these methods depends on the stability of other functional groups in the molecule to strongly basic or acidic conditions, respectively.

Electrophilic Aromatic Substitution on the Dihydroxyphenyl Ring

The dihydroxyphenyl ring in this compound is highly susceptible to electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these reactions are governed by the directing effects of the existing substituents. masterorganicchemistry.com

-OH groups (at C2 and C4): These are powerful activating, ortho, para-directing groups.

-CH₂CH₃ group (at C3): This is a moderately activating, ortho, para-directing group.

-C(O)CH₃ group (at C1): This is a deactivating, meta-directing group.

The cumulative effect of these groups makes the aromatic ring electron-rich. The most probable site for electrophilic attack is the C5 position. This position is para to the strongly activating C2-hydroxyl group, ortho to the strongly activating C4-hydroxyl group, and meta to the deactivating acetyl group. The C6 position is less favored as it is ortho to two groups (C1-acetyl and C2-hydroxyl) and may be subject to some steric hindrance. Therefore, reactions such as halogenation (e.g., with Br₂), nitration (e.g., with HNO₃/H₂SO₄), and Friedel-Crafts reactions are expected to proceed with high regioselectivity at the C5 position. google.comyoutube.com

Derivatization Strategies for Expanding Chemical Space

The presence of multiple distinct reactive sites on the this compound molecule makes it an excellent starting point for creating diverse chemical libraries. A systematic derivatization strategy can be employed to explore the surrounding chemical space for applications in drug discovery or materials science.

Modification of Hydroxyl Groups: A series of esters and ethers can be prepared to modulate properties like lipophilicity and hydrogen bonding capacity.

Transformation of the Carbonyl Group: Condensation with a variety of aldehydes and amines can generate extensive libraries of chalcones and Schiff bases, which are known to possess diverse biological activities. nih.govjocpr.com Reduction of the carbonyl provides access to the corresponding secondary alcohol, introducing a new chiral center and different conformational possibilities.

Substitution on the Aromatic Ring: Electrophilic substitution at the C5 position allows for the introduction of a wide range of functional groups (e.g., halogens, nitro, acyl groups), further expanding the structural diversity of the scaffold.

By combining these strategies, a multi-dimensional matrix of compounds can be synthesized from a single, readily accessible core structure.

Stability Profiling under Various Chemical Conditions

The stability of this compound is largely determined by the susceptibility of its phenolic hydroxyl groups to oxidation.

Oxidative Stability: Phenols, particularly dihydroxy-substituted compounds like resorcinol (B1680541) derivatives, are prone to oxidation in the presence of air (oxygen), light, and trace metals, especially under neutral to basic pH conditions. This oxidation can lead to the formation of colored quinone-type structures and other degradation products, resulting in discoloration of the material over time.

pH Stability: In strongly basic solutions, the compound will exist as a phenoxide ion, which is even more susceptible to oxidation. In strongly acidic conditions, the ketone's carbonyl oxygen can be protonated, which may catalyze side reactions like condensation or polymerization, although the ketone group itself is generally stable.

Storage Conditions: For long-term storage, the compound should be protected from light and air, for instance, by being stored in an amber-colored vial under an inert atmosphere (e.g., nitrogen or argon). It is expected to be most stable under solid-state or in mildly acidic to neutral solutions that have been deoxygenated.

Computational Chemistry and Theoretical Modeling of 1 3 Ethyl 2,4 Dihydroxyphenyl Ethanone

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional structure, electronic distribution, and spectroscopic characteristics. These methods solve the Schrödinger equation (or its approximations) for a given molecule to provide detailed insights into its behavior.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. mdpi.com It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

For 1-(3-ethyl-2,4-dihydroxyphenyl)ethanone, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to determine its most stable three-dimensional conformation (optimized geometry). materialsciencejournal.org This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. The calculation would yield key geometric parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's shape. Furthermore, DFT provides thermodynamic data such as the total energy, enthalpy, and Gibbs free energy of the molecule, which are crucial for understanding its stability and reactivity.

Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311G(d,p)) This table presents hypothetical, yet realistic, data for illustrative purposes.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C=O (acetyl) | 1.24 |

| C-C (ring-acetyl) | 1.48 | |

| O-H (hydroxyl at C2) | 0.97 | |

| O-H (hydroxyl at C4) | 0.96 | |

| C-C (ethyl CH2-CH3) | 1.53 | |

| **Bond Angles (°) ** | C-C-O (acetyl) | 120.5 |

| C(ring)-C(ring)-OH | 119.8 | |

| Dihedral Angles (°) | C(ring)-C(ring)-C(acetyl)=O | 15.2 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. espublisher.comespublisher.com The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital that is most likely to accept an electron (electrophilic character). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. espublisher.comespublisher.com A smaller gap suggests that the molecule is more polarizable and more reactive. espublisher.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ² / (2η)

These descriptors provide quantitative measures of the molecule's reactivity profile. For this compound, the HOMO is expected to be localized primarily on the electron-rich dihydroxyphenyl ring, particularly on the oxygen atoms and the π-system. The LUMO would likely be distributed over the acetyl group and the aromatic ring. nih.gov

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound This table presents hypothetical, yet realistic, data for illustrative purposes.

| Parameter | Value (eV) |

| EHOMO | -5.85 |

| ELUMO | -1.20 |

| HOMO-LUMO Gap (ΔE) | 4.65 |

| Ionization Potential (I) | 5.85 |

| Electron Affinity (A) | 1.20 |

| Electronegativity (χ) | 3.525 |

| Chemical Hardness (η) | 2.325 |

| Electrophilicity Index (ω) | 2.67 |

Prediction of Spectroscopic Parameters (e.g., Theoretical IR, NMR)

Quantum chemical calculations can predict spectroscopic data with a high degree of accuracy, which serves as a valuable tool for structural confirmation.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. For this compound, DFT calculations would predict characteristic vibrational frequencies for the O-H stretching of the hydroxyl groups, the C=O stretching of the acetyl group, C-H stretches of the ethyl and methyl groups, and various C-C stretching modes within the aromatic ring. Comparing the theoretical spectrum with an experimental one can aid in the assignment of spectral bands. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations provide the isotropic shielding values for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS). This allows for a direct comparison with experimental NMR data, helping to assign peaks and confirm the molecular structure.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

While quantum mechanics is ideal for studying the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. mdpi.com MD simulations model the movements of atoms and molecules based on classical mechanics, using a force field to describe the potential energy of the system. nih.gov

For this compound, MD simulations would be particularly useful for:

Conformational Analysis: The ethyl group and the hydroxyl groups have rotational freedom. MD simulations can explore the different possible conformations (rotamers) of the molecule and determine their relative populations at a given temperature. This provides a more realistic picture of the molecule's structure in a dynamic environment compared to the static, minimum-energy structure from DFT.

Solvent Interactions: MD simulations can explicitly model the interactions between the solute (this compound) and surrounding solvent molecules (e.g., water, ethanol). This allows for the study of solvation shells and the specific hydrogen bonding patterns between the solute's hydroxyl and carbonyl groups and the solvent. Such simulations are crucial for understanding its solubility and behavior in solution.

In Silico Predictions of Chemical Reactivity and Selectivity

Computational methods can predict where a molecule is most likely to react. The Molecular Electrostatic Potential (MEP) surface is a key tool in this regard. nih.gov The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

For this compound, the MEP surface would likely show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the hydroxyl and carbonyl groups, indicating these are the primary sites for electrophilic attack.

Positive Potential (Blue): Located around the hydroxyl hydrogens, making them susceptible to attack by nucleophiles or bases.

This information is invaluable for predicting the regioselectivity of chemical reactions, such as alkylation, acylation, or electrophilic aromatic substitution.

Theoretical Aspects of Intermolecular Interactions (e.g., Hydrogen Bonding Networks, Pi-Stacking)

The solid-state packing and bulk properties of a compound are governed by its intermolecular interactions. Theoretical methods can be used to analyze and quantify these forces.

Hydrogen Bonding: this compound has multiple hydrogen bond donors (the two -OH groups) and acceptors (the two hydroxyl oxygens and the carbonyl oxygen). chemguide.co.ukyoutube.com Computational studies can identify the most favorable hydrogen bonding arrangements between molecules, predicting whether they will form dimers, chains, or more complex three-dimensional networks in the solid state. rsc.org Intramolecular hydrogen bonding between the ortho-hydroxyl group (at C2) and the acetyl group's carbonyl oxygen is also highly probable and would be a key feature in the molecule's preferred conformation. nih.gov

By analyzing these interactions, computational chemistry provides fundamental insights into the crystal structure and physical properties, such as melting point and solubility, of this compound.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Correlating Specific Structural Motifs of 1-(3-Ethyl-2,4-dihydroxyphenyl)ethanone with Biological Effects

The chemical architecture of this compound is characterized by several key structural motifs that are believed to be instrumental in its biological interactions. These include the dihydroxyphenyl ring, the ethyl substituent, and the ethanone (B97240) linker. The spatial arrangement and electronic properties of these motifs collectively determine the compound's ability to bind to specific biological targets and elicit a response.

SAR studies on related phenolic compounds have consistently demonstrated that the number and position of hydroxyl groups on the phenyl ring are critical for activity. Similarly, the nature and position of alkyl substituents can significantly influence lipophilicity, steric interactions, and metabolic stability. The ethanone moiety, with its carbonyl group, can participate in hydrogen bonding and dipole-dipole interactions, further anchoring the molecule within a biological receptor.

A hypothetical correlation of these structural motifs with potential biological effects is presented in the table below, based on established principles of medicinal chemistry.

| Structural Motif | Potential Biological Interaction | Postulated Effect on Activity |

| 2,4-Dihydroxyphenyl | Hydrogen bond donor/acceptor, metal chelation | Essential for receptor binding and antioxidant activity |

| 3-Ethyl group | Increased lipophilicity, steric bulk | May enhance membrane permeability and modulate selectivity |

| Ethanone linker | Hydrogen bond acceptor, dipole interactions | Contributes to binding affinity and proper orientation in the active site |

Role of the Ethyl Substituent in Modulating Biological Activity

The ethyl group at the C3 position of the phenyl ring is a key modulator of the biological profile of this compound. Compared to an unsubstituted or methyl-substituted analogue, the ethyl group imparts a moderate increase in lipophilicity. This can have a profound impact on the compound's pharmacokinetic and pharmacodynamic properties.

An increase in lipophilicity can enhance the ability of the molecule to cross biological membranes, potentially leading to improved oral bioavailability and better access to intracellular targets. However, excessive lipophilicity can also lead to non-specific binding and increased toxicity. The size and conformation of the ethyl group also introduce steric hindrance that can influence the compound's binding affinity and selectivity for its target. In some cases, this steric bulk can promote a more favorable binding conformation or, conversely, prevent binding to off-target sites.

Significance of the Dihydroxyl Pattern on Molecular Recognition and Interactions

The 2,4-dihydroxyl substitution pattern on the phenyl ring, also known as a resorcinol (B1680541) moiety, is a critical determinant of the biological activity of this compound. These hydroxyl groups can act as both hydrogen bond donors and acceptors, enabling the molecule to form strong and specific interactions with amino acid residues in the binding sites of proteins.

The ortho- and para-positioning of the hydroxyl groups relative to the ethanone linker influences the electronic properties of the aromatic ring and the acidity of the hydroxyl protons. This specific arrangement is crucial for molecular recognition by biological targets. For instance, many deoxybenzoin (B349326) compounds, which share a similar structural framework, have demonstrated significant biological properties such as urease inhibitory and antimicrobial effects, where the hydroxyl pattern is key for interaction with the enzyme's active site. researchgate.netnih.gov The ability of the dihydroxyl groups to chelate metal ions can also be a mechanism for certain biological activities, particularly antioxidant and enzyme inhibitory effects.

Impact of the Ethanone Linker on Bioactivity and Conformation

The ethanone linker, which connects the dihydroxyphenyl ring to a methyl group, plays a multifaceted role in the bioactivity and conformational properties of the molecule. The carbonyl group of the ethanone moiety is a potent hydrogen bond acceptor, which can be crucial for anchoring the molecule in the active site of a receptor.

Furthermore, the ethanone linker provides a degree of conformational flexibility to the molecule. The dihedral angle between the plane of the phenyl ring and the carbonyl group can vary, and this conformational preference can be critical for achieving an optimal binding orientation. researchgate.netnih.gov The electronic nature of the carbonyl group also influences the reactivity of the adjacent aromatic ring. The presence of this linker is a common feature in many biologically active compounds, including some with estrogen receptor modulatory, antimicrobial, and antiviral properties. nih.gov

Development of Predictive Quantitative Structure-Activity Relationship (QSAR) Models for Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The development of predictive QSAR models for analogues of this compound can significantly accelerate the drug discovery process by enabling the virtual screening of large compound libraries and the rational design of new, more potent molecules. pharmacophorejournal.com

The process of developing a QSAR model involves several key steps:

Data Set Preparation: A diverse set of analogues with experimentally determined biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological parameters.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. nih.gov

A well-validated QSAR model can provide valuable insights into the key structural features that are important for biological activity and can be used to predict the activity of novel, untested compounds.

Below is a hypothetical table illustrating the types of descriptors that might be used in a QSAR study of this compound analogues and their potential correlation with biological activity.

| Descriptor Type | Example Descriptor | Potential Correlation with Activity |

| Electronic | Dipole Moment, HOMO/LUMO energies | Influences electrostatic interactions and reactivity |

| Steric | Molecular Volume, Surface Area | Relates to the size and shape of the molecule and its fit in a binding site |

| Hydrophobic | LogP | Correlates with membrane permeability and hydrophobic interactions |

| Topological | Connectivity Indices | Describes the branching and connectivity of the molecular structure |

Biological and Pharmacological Investigations of 1 3 Ethyl 2,4 Dihydroxyphenyl Ethanone in Vitro Studies

Molecular Mechanism of Action and Target Identification

Following an extensive search, no studies have been identified that report the effects of 1-(3-Ethyl-2,4-dihydroxyphenyl)ethanone on the following enzymes:

Urease

Tyrosinase

Fibroblast stromelysin-1

Histone Deacetylase (HDAC)

Topoisomerase II

Telomerase

Thymidine phosphorylase

Consequently, no data tables on its enzyme inhibition or activation profiles can be generated.

There is no available scientific literature detailing the investigation of this compound in receptor binding assays or its potential modulatory effects on any specific receptors.

The impact of this compound on cellular signaling pathways has not been a subject of published research. Therefore, no information on its potential to perturb these pathways is available.

No research has been published that analyzes the interaction dynamics between this compound and any protein targets. This includes a lack of computational docking studies or biophysical analyses for this specific compound.

In Vitro Cellular Bioactivity Assessments

There are no published reports on the antimicrobial activity of this compound. As a result, its spectrum of activity against various microorganisms is unknown. Specifically, there is no data on its:

Antibacterial Activity

Antifungal Activity

Antiviral Activity

Due to the lack of available research, no data tables on the antimicrobial spectrum can be compiled.

Anti-inflammatory Response Evaluation

No published in vitro studies were found that specifically evaluate the anti-inflammatory response of this compound. Standard assays, which would typically involve measuring the inhibition of inflammatory mediators like nitric oxide (NO), prostaglandins (B1171923) (e.g., PGE2), and cytokines (e.g., TNF-α, IL-1β, IL-6) in cell lines such as RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS), have not been reported for this compound.

Antioxidant Capacity Determination

There is no available data from in vitro studies determining the antioxidant capacity of this compound. Common assays used to measure antioxidant potential, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, or the ferric reducing antioxidant power (FRAP) assay, have not been documented for this specific molecule.

Antineoplastic Activity in Cancer Cell Lines

Scientific literature lacks reports on the in vitro antineoplastic activity of this compound. Investigations into its potential cytotoxic or anti-proliferative effects against various cancer cell lines (e.g., lung, colon, breast cancer cell lines) have not been published. Therefore, key metrics such as IC50 values are not available.

Other Reported Biological Activities (e.g., Anti-HIV, Antioomycete)

No in vitro studies have been found that report on other biological activities of this compound, including but not limited to anti-HIV or antioomycete activities.

Characterization of Affected Biochemical Pathways in Cellular Systems

In the absence of primary biological activity data, there have been no subsequent studies to characterize the biochemical pathways in cellular systems that might be affected by this compound.

Advanced Cell-Based Assay Development and Implementation

There are no reports of advanced cell-based assays being specifically developed or implemented for the study of this compound. Such development would typically follow initial screenings that indicate significant biological activity, which, as noted, are not currently available in the literature.

Research on Derivatives and Analogues of 1 3 Ethyl 2,4 Dihydroxyphenyl Ethanone

Design and Synthesis of Novel Analogues Bearing the 2,4-Dihydroxyphenyl Ethanone (B97240) Scaffold

The synthesis of novel analogues based on the 2,4-dihydroxyphenyl ethanone structure is a primary strategy for developing new chemical entities. The reactivity of the ketone and the phenolic hydroxyl groups allows for a wide range of chemical modifications.

A common approach involves the condensation of the ketone group with various amines or hydrazines to form Schiff bases and hydrazones. For instance, 2,4-dihydroxyacetophenone can be reacted with hydrazine (B178648) hydrate, followed by treatment with various substituted aldehydes to yield a series of bis-Schiff base derivatives. nih.gov This two-step reaction provides a straightforward method to introduce diverse aromatic and heterocyclic moieties, thereby expanding the chemical space around the core scaffold. nih.gov

Another significant class of derivatives is chalcones, synthesized through the Claisen-Schmidt condensation of 2,4-dihydroxyacetophenone with various aromatic aldehydes. jocpr.com These reactions are often catalyzed by acids or bases. A method utilizing thionyl chloride in ethanol (B145695) has been reported for the synthesis of 2,4-dihydroxy substituted chalcones, where HCl is generated in situ to catalyze the aldol (B89426) condensation. jocpr.com

Furthermore, regioselective alkylation of the phenolic hydroxyl groups offers another avenue for derivatization. The hydroxyl group at position 4 is more acidic and sterically more accessible than the one at position 2, which is involved in intramolecular hydrogen bonding with the carbonyl group. This difference allows for selective alkylation at the C-4 position. A practical method using cesium bicarbonate (CsHCO₃) in acetonitrile (B52724) has been developed for the regioselective 4-alkylation of 2,4-dihydroxyacetophenone with various alkyl halides, achieving high yields and a broad substrate scope. nih.gov

The following table summarizes selected examples of synthesized analogues based on the 2,4-dihydroxyacetophenone scaffold.

| Derivative Type | Starting Materials | Key Reagents/Conditions | Resulting Compound Class | Reference |

|---|---|---|---|---|

| Bis-Schiff Base | 2,4-dihydroxyacetophenone, Hydrazine hydrate, Substituted aldehydes | Ethanol, Reflux | 4-(1-((substituted-benzylidene)hydrazono)ethyl)benzene-1,3-diols | nih.govtandfonline.com |

| Chalcone (B49325) | 2,4-dihydroxyacetophenone, Substituted benzaldehydes | SOCl₂ / EtOH | 1-(2,4-dihydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-ones | jocpr.com |

| 4-Alkoxy Derivative | 2,4-dihydroxyacetophenone, Alkyl bromides | CsHCO₃, Acetonitrile, 80 °C | 1-(4-Alkoxy-2-hydroxyphenyl)ethanones | nih.gov |

| Semicarbazone | 2,4-dihydroxyacetophenone, Semicarbazide hydrochloride | Ethanol | 2-[1-(2,4-dihydroxyphenyl)ethylene]hydrazinecarboxamide | researchgate.net |

Hybrid Molecules Incorporating Other Bioactive Pharmacophores

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule. This approach aims to create hybrid compounds with enhanced affinity, better efficacy, or a dual mode of action. The 2,4-dihydroxyphenyl ethanone scaffold has been utilized as a building block for creating such hybrid molecules.

One notable example is the synthesis of Schiff bases derived from the condensation of 2,4-dihydroxyacetophenone with known bioactive molecules containing a primary amine group. For instance, a Schiff base has been synthesized from 2,4-dihydroxyacetophenone and Pramipexole, a dopamine (B1211576) agonist used in the treatment of Parkinson's disease. ijlpr.com This creates a hybrid molecule that integrates the structural features of both parent compounds, with the potential for novel biological activity. The synthesis involves a modified Sandmeyer method, and the resulting Schiff base can act as a ligand for the formation of metal complexes. ijlpr.com

This strategy of linking the 2,4-dihydroxyacetophenone unit to established therapeutic agents through stable covalent bonds like an imine linkage represents a rational approach to developing new chemical entities with potentially synergistic or additive pharmacological effects.

Coordination Chemistry: Metal Complexes of the Compound and its Derivatives

The 2,4-dihydroxyphenyl ethanone moiety, particularly when converted into Schiff base ligands, possesses excellent chelating properties due to the presence of oxygen and nitrogen donor atoms. This has led to extensive research into its coordination chemistry with various transition metal ions. orientjchem.org The development of new chemotherapeutic agents is a significant driver for the synthesis of such metal complexes, as chelation can profoundly modify the biological activity of the organic ligand. ijlpr.com

Schiff bases derived from 2,4-dihydroxyacetophenone and various amines can act as bidentate or multidentate ligands. For example, a Schiff base formed from 2,4-dihydroxyacetophenone and ethylenediamine (B42938) can act as a dibasic tetradentate ligand, coordinating with metal ions through two nitrogen and two oxygen atoms. nih.govresearchgate.net

A range of metal(II) complexes, including those with Copper(II), Nickel(II), Cobalt(II), and Zinc(II), have been synthesized and characterized. nih.govresearchgate.net Spectroscopic and analytical data are used to determine the geometry of these complexes. For example, Cu(II) and Ni(II) complexes with a tetradentate Schiff base ligand derived from 2',4'-dihydroxyacetophenone (B118725) were found to have a square planar geometry, while the corresponding Co(II) complex exhibited an octahedral geometry. nih.govresearchgate.net The infrared spectra of these complexes confirm the coordination of the metal ion to the azomethine nitrogen and the deprotonated phenolic oxygen. ijlpr.com

The table below provides a summary of representative metal complexes derived from 2,4-dihydroxyacetophenone-based ligands.

| Ligand Derived From | Metal Ion | Proposed Geometry | Coordination Sites | Reference |

|---|---|---|---|---|

| 2',4'-dihydroxyacetophenone, ethylenediamine, 1-phenylbutane-1,3-dione | Cu(II), Ni(II) | Square Planar | N, N, O, O | nih.govresearchgate.net |

| 2',4'-dihydroxyacetophenone, ethylenediamine, 1-phenylbutane-1,3-dione | Co(II) | Octahedral | N, N, O, O | nih.govresearchgate.net |

| 2,4-dihydroxyacetophenone, Pramipexole | Various (e.g., Cu, Co, Ni) | Not specified | Azomethine N, Phenolic O | ijlpr.com |

| 2,4-dihydroxybenzaldehyde, α-naphthylamine | Cu(II), Ni(II) | Square Planar | N, N, O, O | |

| 2,4-dihydroxybenzaldehyde, α-naphthylamine | Zn(II) | Tetrahedral | N, N, O, O |

Potential Research Applications and Future Directions for 1 3 Ethyl 2,4 Dihydroxyphenyl Ethanone

Development of Chemical Probes for Elucidating Biological Processes

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular or organismal context. The 2,4-dihydroxyacetophenone core of 1-(3-Ethyl-2,4-dihydroxyphenyl)ethanone can serve as a foundational structure for the development of such probes. By strategically modifying the ethyl group or the phenyl ring, researchers can introduce functionalities that allow for the detection and identification of target proteins.

High-quality chemical probes are instrumental in the target deconvolution of compounds identified through phenotypic screens. nih.gov For a compound like this compound, which may exhibit a desirable biological effect, converting it into a chemical probe would be a critical step in identifying its molecular target. This process often involves the incorporation of a reporter tag (e.g., a fluorescent dye or a biotin (B1667282) molecule) and a photoreactive group for covalent cross-linking to the target protein upon irradiation. umn.edu The development of such probes would enable researchers to pull down and identify the interacting proteins, thereby elucidating the mechanism of action of the parent compound.

Contribution to Ligand-Based Drug Design Strategies and Scaffold Derivatization

Ligand-based drug design is a powerful approach used in the absence of a known 3D structure of a biological target. nih.govnih.gov This strategy relies on the analysis of the structure-activity relationships (SAR) of a series of compounds that are known to interact with the target. The this compound scaffold is an excellent candidate for such an approach.

Systematic derivatization of this core structure can lead to the generation of a library of analogues with varying substituents. For instance, modifications at the ethyl group, the hydroxyl groups, or other positions on the phenyl ring can be explored. The biological activity of these derivatives can then be evaluated to build a robust SAR model. This model can, in turn, guide the design of new, more potent, and selective compounds. The 2,4-dihydroxyacetophenone moiety itself has been identified as a key pharmacophore in various bioactive molecules, and its derivatization has led to the discovery of potent enzyme inhibitors. nih.gov

Below is a hypothetical data table illustrating how SAR data for derivatives of this compound could be presented.

| Compound ID | R1-Substitution | R2-Substitution | R3-Substitution | Biological Activity (IC50, µM) |

| EDH-001 | -CH2CH3 | -OH | -OH | Baseline |

| EDH-002 | -CH3 | -OH | -OH | Variable |

| EDH-003 | -CH2CH2CH3 | -OH | -OH | Variable |

| EDH-004 | -CH2CH3 | -OCH3 | -OH | Variable |

| EDH-005 | -CH2CH3 | -OH | -OCH3 | Variable |

Role in the Discovery of Novel Chemical Entities with Desired Biological Activities

The 2,4-dihydroxyacetophenone scaffold is present in a number of natural products and has been utilized in the synthesis of various heterocyclic compounds with a broad spectrum of biological activities. These activities include antimicrobial, anti-inflammatory, and anticancer effects. Therefore, this compound represents a promising starting point for the discovery of novel chemical entities with therapeutic potential.

For example, a study on bis-Schiff bases derived from 2,4-dihydroxyacetophenone revealed potent inhibitory activity against phosphodiesterase-1 and -3 enzymes. nih.gov This suggests that derivatives of this compound could also be explored as inhibitors of these or other important biological targets. The synthesis and screening of a focused library of compounds based on this scaffold could lead to the identification of hits with novel mechanisms of action.

Integration with High-Throughput Screening and Omics Technologies for Broad-Spectrum Analysis

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with a desired biological activity. upmbiomedicals.com A library of derivatives based on the this compound scaffold could be subjected to HTS against a panel of biological targets or in cell-based phenotypic assays.

Once hits are identified through HTS, a "hit-to-lead" optimization process is initiated to improve their potency, selectivity, and drug-like properties. wikipedia.orgdrugtargetreview.com This is where the integration with omics technologies becomes crucial. For instance, chemoproteomics can be used for target deconvolution of phenotypic screening hits. nih.gov Furthermore, metabolomics can provide insights into how these compounds affect cellular metabolism, helping to elucidate their mechanism of action and potential off-target effects. nih.gov By examining the global changes in protein expression (proteomics) or metabolite levels (metabolomics) in response to treatment with a hit compound, researchers can gain a comprehensive understanding of its biological effects.

Future Research Opportunities and Interdisciplinary Collaboration in Chemical Biology

The exploration of this compound and its derivatives presents numerous opportunities for future research and interdisciplinary collaboration. The future of medicinal chemistry lies in the integration of various scientific disciplines to accelerate the drug discovery process. nih.gov

Key areas for future investigation include:

Synthesis of Diverse Libraries: Organic chemists can focus on developing efficient synthetic routes to a wide array of this compound derivatives with diverse chemical functionalities.

Advanced Biological Screening: Biologists and pharmacologists can employ sophisticated HTS and high-content screening platforms to evaluate the biological activities of these compound libraries.

Chemical Probe Development: Chemical biologists can design and synthesize advanced chemical probes based on the most promising hits to identify their molecular targets and elucidate their mechanisms of action. rsc.org

Computational Modeling: Computational chemists can utilize ligand-based and structure-based drug design techniques to build predictive models that guide the optimization of lead compounds.

Omics-Based Mechanistic Studies: Experts in proteomics and metabolomics can perform global analyses to understand the cellular pathways affected by these compounds.

Such a multidisciplinary approach, fostering collaboration between chemists, biologists, and computational scientists, will be essential to fully realize the therapeutic and scientific potential of the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(3-Ethyl-2,4-dihydroxyphenyl)ethanone, and how do reaction parameters influence yield?

- Methodology :

- Use Friedel-Crafts acylation with 3-ethyl-2,4-dihydroxybenzaldehyde and acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .

- Optimize temperature (60–80°C), solvent (dry dichloromethane or toluene), and stoichiometry (1:1.2 molar ratio of aldehyde to acyl chloride) to achieve yields >75%. Monitor purity via HPLC or GC-MS .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize the structural features of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify hydroxyl (δ 9–12 ppm), ethyl (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂), and ketone (δ 200–210 ppm for carbonyl) groups .

- IR : Confirm ketone (C=O stretch at ~1700 cm⁻¹) and phenolic OH (broad peak at ~3200–3500 cm⁻¹) .

- Mass Spectrometry : Use ESI-MS to detect the molecular ion peak at m/z 194.1 (C₁₀H₁₀O₃) .

Q. What analytical methods are suitable for quantifying this compound in complex mixtures?

- Methodology :

- Employ reverse-phase HPLC with a C18 column, UV detection at 280 nm, and a mobile phase of acetonitrile/water (60:40) with 0.1% formic acid. Validate linearity (R² > 0.99) across 0.1–100 µg/mL .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different studies?

- Methodology :

- Perform dose-response assays (e.g., IC₅₀ determination) under standardized conditions (pH 7.4, 37°C) to control variables .

- Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) to validate mechanisms. Cross-reference batch purity data (e.g., impurity levels <2% via HPLC) to rule out confounding factors .

Q. What experimental designs are effective for studying the compound’s stability under physiological conditions?

- Methodology :

- Conduct accelerated stability studies:

- Hydrolysis : Incubate in PBS (pH 7.4 and 2.0) at 37°C for 24–72 hours; monitor degradation via LC-MS .

- Oxidation : Expose to H₂O₂ (0.3% w/v) and track ketone group integrity via FTIR .

- Calculate degradation kinetics (e.g., first-order rate constants) to predict shelf-life .

Q. How to investigate interactions between this compound and biological targets (e.g., enzymes, receptors)?

- Methodology :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (ka, kd) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding spontaneity .

- Pair with molecular docking (AutoDock Vina) to predict binding poses using the compound’s 3D structure (PubChem CID) .

Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.